molecular formula C8H16N2O2 B556342 Acetyl-L-valine methyl amide CAS No. 19701-84-9

Acetyl-L-valine methyl amide

Cat. No.: B556342
CAS No.: 19701-84-9
M. Wt: 172.22 g/mol
InChI Key: CERMWOUCIZTOBO-ZETCQYMHSA-N
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Description

Acetyl-L-valine methyl amide is a derivative of the amino acid valine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the valine molecule, and a methyl amide group attached to the carboxyl group

Mechanism of Action

Target of Action

It’s known that similar compounds, such as n-acetyl amino acids, target various enzymes and transporters in the body . These targets play crucial roles in numerous biological processes, including protein synthesis, cellular signaling, and metabolic regulation.

Mode of Action

It’s suggested that acetylation of amino acids like leucine can switch its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This switch in transporters could potentially alter the compound’s interaction with its targets and induce changes in cellular processes.

Biochemical Pathways

The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . Acetyl-L-valine methyl amide might interact with similar pathways, affecting their downstream effects.

Pharmacokinetics

It’s suggested that acetylation can enhance the pharmacokinetic properties of amino acids . For instance, acetylation of leucine switches its uptake into cells, potentially impacting its bioavailability .

Result of Action

It’s suggested that the compound might have inhibitory activity on the growth of certain cells, similar to other n-acetyl amino acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the medium formulation, the physiological state of the cells, and the induction timing can affect the production of related compounds

Biochemical Analysis

Biochemical Properties

It is known that the compound is related to L-valine, an essential amino acid that plays a key role in various biochemical reactions . L-valine is involved in protein synthesis and is a critical component of various enzymes and proteins

Cellular Effects

L-valine, a related compound, is known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that N-acyl-alpha amino acids, the class of compounds to which Acetyl-L-valine methyl amide belongs, are involved in the formation of an acyl phosphate, which is then used for the generation of an amide bond . This suggests that this compound may interact with biomolecules through similar mechanisms.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. The heat capacity and phase behavior of N-acetyl amides of aliphatic amino acids, a related group of compounds, have been studied in a wide temperature range using various calorimetry techniques .

Metabolic Pathways

It is known that L-valine, a related compound, is involved in several metabolic pathways, including the biosynthesis of branched-chain amino acids . It is possible that this compound may be involved in similar pathways.

Transport and Distribution

The L-type amino acid transporter 1 (LAT1) has been extensively investigated for delivering drugs across biological barriers . LAT1 is predominantly expressed in various tissues and is known to mediate the transport of essential amino acids. It is possible that this compound may be transported and distributed within cells and tissues via similar mechanisms.

Subcellular Localization

N-terminal acetylation, a common protein modification, has been shown to affect protein–protein interactions, subcellular localization, folding, aggregation, or degradation of proteins . It is possible that this compound may undergo similar modifications that direct it to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-L-valine methyl amide typically involves the acetylation of L-valine followed by the formation of the methyl amide. One common method involves the use of acetic anhydride as the acetylating agent and subsequent reaction with methylamine to form the methyl amide. The reaction conditions often include the use of a base such as triethylamine to facilitate the acetylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation and amidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Acetyl-L-valine methyl amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amides or amines.

    Substitution: The acetyl and amide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amides or amines.

Scientific Research Applications

Acetyl-L-valine methyl amide has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide bond formation and stability.

    Biology: The compound is used in studies related to protein folding and interactions.

    Industry: this compound is used in the synthesis of various bioactive compounds and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

  • N-acetyl glycine amide
  • N-acetyl-L-alanine amide
  • N-acetyl-L-isoleucine amide
  • N-acetyl-L-leucine amide

Comparison: Acetyl-L-valine methyl amide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other N-acetyl amino acid amides, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-acetamido-N,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-5(2)7(8(12)9-4)10-6(3)11/h5,7H,1-4H3,(H,9,12)(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERMWOUCIZTOBO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427190
Record name Acetyl-L-valine methyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19701-84-9
Record name (2S)-2-(Acetylamino)-N,3-dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19701-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl-L-valine methyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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